((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride
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Overview
Description
((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride: is a chemical compound that belongs to the class of cyclopropylamines This compound is characterized by a cyclopropane ring substituted with a propyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of cyclopropane derivatives with appropriate alkyl halides under basic conditions. The resulting intermediate is then subjected to amination reactions to introduce the amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides as cyclopropanating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane-containing molecules.
Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and amine group enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
- ((1R,2R)-2-Methylcyclopropyl)methanamine hydrochloride
- ((1R,2R)-2-Phenylcyclopropyl)methanamine hydrochloride
- ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine hydrochloride
Uniqueness: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group provides different steric and electronic effects, influencing its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
[(1R,2R)-2-propylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSYOZAQEXSSCN-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H]1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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